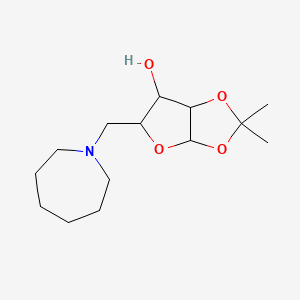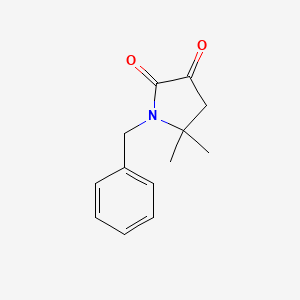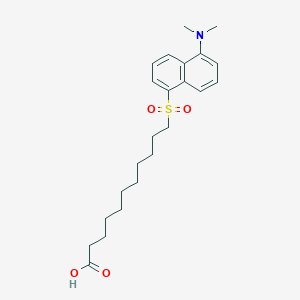
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid is a complex organic compound with the molecular formula C23H34N2O4S. It is known for its use as a hydrophobic binding site probe, particularly in the identification and characterization of binding sites of medium-chain fatty acids, their derivatives, and other hydrophobic compounds on proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with 11-aminoundecanoic acid. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is generally produced in specialized chemical laboratories due to its specific applications in research and development. The process involves stringent quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvents: DMSO and methanol are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
Scientific Research Applications
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe to study hydrophobic binding sites on proteins.
Biology: Helps in the identification and characterization of fatty acid binding proteins.
Industry: Utilized in the development of fluorescent dyes and markers for various applications
Mechanism of Action
The mechanism of action of 11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid involves its ability to bind to hydrophobic sites on proteins. The dimethylamino group enhances its fluorescence properties, allowing researchers to visualize and study the binding interactions. The sulfonyl group facilitates the binding to specific amino acid residues on the protein, providing insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)-1-naphthalenesulfonamide (DNSA): Another fluorescent probe used in similar applications.
8-Anilino-1-naphthalenesulfonic acid (ANS): Commonly used to study protein folding and conformational changes.
Laurdan: Used to study membrane dynamics and lipid interactions
Uniqueness
11-((5-(Dimethylamino)naphthalen-1-yl)sulfonyl)undecanoic acid is unique due to its specific structure, which combines a long hydrophobic chain with a fluorescent naphthalene moiety. This combination allows it to effectively probe hydrophobic binding sites and provides enhanced fluorescence properties compared to other similar compounds .
Properties
Molecular Formula |
C23H33NO4S |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
11-[5-(dimethylamino)naphthalen-1-yl]sulfonylundecanoic acid |
InChI |
InChI=1S/C23H33NO4S/c1-24(2)21-15-11-14-20-19(21)13-12-16-22(20)29(27,28)18-10-8-6-4-3-5-7-9-17-23(25)26/h11-16H,3-10,17-18H2,1-2H3,(H,25,26) |
InChI Key |
YKSJCKIHKIOKDH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B14780466.png)
![2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14780469.png)
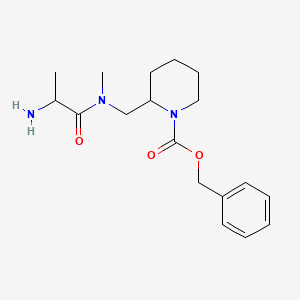

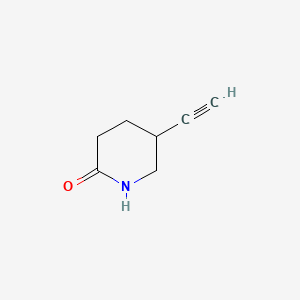
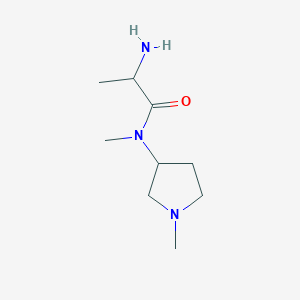
![3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro-](/img/structure/B14780515.png)
![1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(4-methylbenzyl)-1,7a-dihydrothieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B14780519.png)
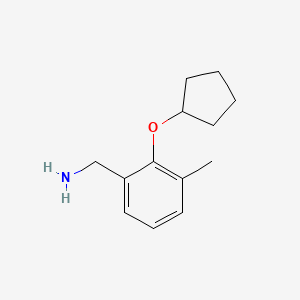
![Ethyl (E)-7-(2-(dimethylamino)vinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14780526.png)
![9H-fluoren-9-ylmethyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14780528.png)
![(8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl) benzoate](/img/structure/B14780536.png)
